molecular formula C6H5NOS B13472134 3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one

3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one

Cat. No.: B13472134
M. Wt: 139.18 g/mol
InChI Key: YWWMJWVJBMCDNA-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound featuring a thiazol-2-one core substituted with a propargyl (prop-2-yn-1-yl) group at the 3-position. The thiazol-2-one ring system is a five-membered ring containing sulfur and nitrogen atoms, which confers unique electronic and steric properties. The propargyl substituent introduces a terminal alkyne functionality, enabling participation in click chemistry (e.g., azide-alkyne cycloaddition) and influencing reactivity and biological interactions .

Properties

Molecular Formula

C6H5NOS

Molecular Weight

139.18 g/mol

IUPAC Name

3-prop-2-ynyl-1,3-thiazol-2-one

InChI

InChI=1S/C6H5NOS/c1-2-3-7-4-5-9-6(7)8/h1,4-5H,3H2

InChI Key

YWWMJWVJBMCDNA-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=CSC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction proceeds under mild conditions and results in the formation of the thiazole ring. The reaction can be catalyzed by various reagents, including acids and bases, to enhance the yield and selectivity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atom in the thiazole ring exhibits nucleophilic character, enabling substitution reactions with electrophiles such as alkyl/aryl halides.

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
AlkylationAlkyl halides, K₂CO₃, DMF, RTN-Alkylated thiazole derivatives
ArylationAryl halides, Pd catalystsN-Aryl thiazoles
  • Example: Propargylation of the thiazole nitrogen using propargyl bromide under basic conditions forms N-propargyl derivatives, which are precursors for click chemistry applications .

Oxidation and Reduction Reactions

The thiazole ring and alkyne group undergo redox transformations under controlled conditions.

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
OxidationH₂O₂, acidic mediaSulfoxide/sulfone derivatives
ReductionLiAlH₄, THFReduced thiazolidinone analogs
  • The sulfur atom in the thiazole ring is susceptible to oxidation, forming sulfoxides or sulfones, which modulate electronic properties for drug design.

  • Selective reduction of the carbonyl group yields 2,3-dihydrothiazole derivatives with retained alkyne functionality .

Cycloaddition Reactions

The terminal alkyne group participates in Huisgen 1,3-dipolar cycloaddition with azides, forming triazole hybrids.

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Click ChemistryCuI, NaN₃, DMF/H₂O1,2,3-Triazole-linked thiazole hybrids
  • Example: Reaction with benzyl azide under copper-catalyzed conditions generates triazole-thiazole conjugates with enhanced biological activity (e.g., anticancer agents) .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing polycyclic systems via intramolecular cyclization.

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Hantzsch Condensationα-Haloketones, refluxing tolueneThiazole-fused pyridine/pyrazole rings
  • Thionation using Lawesson’s reagent followed by condensation with α-haloketones yields extended heterocyclic frameworks .

Functional Group Transformations

The propynyl group undergoes alkyne-specific reactions, such as Sonogashira coupling or hydration.

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Sonogashira CouplingPd(PPh₃)₄, aryl halidesArylacetylene-thiazole hybrids
HydrationHgSO₄, H₂SO₄Ketone-functionalized thiazoles

Scientific Research Applications

3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Substituent Variations

The thiazol-2-one scaffold is highly versatile, with modifications at the 3-, 4-, and 5-positions leading to diverse derivatives. Below is a comparison of key compounds:

Compound Name Substituents Molecular Weight Key Features Reference
3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one 3-prop-2-ynyl 139.18 (calc.) Terminal alkyne for click chemistry; compact, linear substituent Target
4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one 4-(2-bromophenyl) 242.12 Aryl substituent with bromine; potential for halogen bonding
4-(4-Fluorophenyl)-5-methyl-2,3-dihydro-1,3-thiazol-2-one 4-(4-fluorophenyl), 5-methyl 223.25 Electron-withdrawing fluorine; enhanced lipophilicity
5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one 5-methyl, 4-isopropyl 157.23 Branched alkyl groups; increased steric bulk
3-[(2-amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one 3-(2-amino-5-fluorobenzyl) 224.25 Amino and fluorine groups; potential for hydrogen bonding
3-PROP-2-YN-1-YL-1,3-OXAZOLIDIN-2-ONE Oxazolidinone core with 3-prop-2-ynyl 125.13 Oxazolidinone instead of thiazol-2-one; altered electronic properties

Key Observations :

  • Propargyl vs. Aryl/Alkyl Substituents : The propargyl group in the target compound enables unique reactivity (e.g., cycloadditions) absent in bromophenyl or fluorophenyl derivatives. Aryl groups enhance π-π stacking but reduce solubility compared to alkyl or propargyl groups .
  • Core Heterocycle Differences: Replacing thiazol-2-one with oxazolidinone (as in ) increases oxygen’s electronegativity, altering dipole moments and hydrogen-bonding capacity .

Spectral and Physical Properties

  • IR Spectroscopy : The propargyl group shows characteristic C≡C-H stretches (~3300 cm⁻¹) and C≡C vibrations (~2100 cm⁻¹), distinct from aryl C-H stretches (~3000 cm⁻¹) or alkyl C-H (~2800–3000 cm⁻¹) .
  • NMR Spectroscopy : Propargyl protons resonate at δ ~2.0–3.0 ppm (¹H NMR), while aryl protons appear at δ ~7.0–8.0 ppm. Thiazol-2-one carbonyls typically show ¹³C NMR signals at ~170–180 ppm .
  • Melting Points : Aryl-substituted derivatives (e.g., 4-(4-fluorophenyl)) exhibit higher melting points (~200°C) due to crystallinity, whereas alkyl or propargyl derivatives are lower (<150°C) .

Structural and Crystallographic Insights

  • Dihedral Angles : X-ray data () show that substituents like ethoxy or thiazole rings influence ring planarity. The propargyl group’s linearity may reduce steric hindrance compared to bulky isopropyl groups .
  • Crystal Packing : Aryl derivatives (e.g., 4-(2-bromophenyl)) form dense lattices via halogen bonds, while propargyl analogs may pack less efficiently due to alkyne linearity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one, and how are intermediates characterized?

  • Methodological Answer : A widely used approach involves cyclocondensation reactions. For example, thiazole derivatives are synthesized by reacting propargylamine with thioacetamide derivatives under reflux conditions in ethanol or methanol. Intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one are characterized via IR spectroscopy (C=S stretch at ~1200 cm⁻¹) and 1H NMR^1 \text{H NMR} (vinyl protons at δ 5.5–6.5 ppm) to confirm structural integrity before proceeding to hydrogenation steps .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and what key spectral markers should be prioritized?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Identification of the thiazolone carbonyl (C=O stretch at ~1700 cm⁻¹) and C≡C bonds (stretch at ~2100 cm⁻¹) from the propargyl group.
  • NMR : 1H NMR^1 \text{H NMR} reveals propargyl protons as a triplet (δ ~2.5 ppm) and thiazole ring protons as distinct singlets (δ ~7.0–8.0 ppm). 13C NMR^{13} \text{C NMR} confirms the carbonyl carbon (δ ~165 ppm) and sp-hybridized carbons (δ ~70–85 ppm) .

Q. What are the known biological activities of thiazol-2-one derivatives, and how do substituents influence efficacy?

  • Methodological Answer : Thiazol-2-one derivatives exhibit antimicrobial, anticancer, and enzyme inhibitory activities. The propargyl group enhances electrophilicity, improving interactions with biological targets like bacterial DNA gyrase. For instance, derivatives with electron-withdrawing substituents (e.g., nitro groups) show higher antimicrobial activity due to increased membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one in cyclocondensation reactions?

  • Methodological Answer : Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions.
  • Catalyst Screening : Lewis acids like ZnCl₂ (10 mol%) enhance cyclization efficiency.
  • Temperature Control : Reflux at 80–90°C balances reaction rate and decomposition risks. Yield improvements (from ~45% to 72%) are validated via HPLC with a C18 column (MeCN:H₂O = 70:30, 1 mL/min) .

Q. How can contradictions in reported biological activity data for thiazol-2-one derivatives be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., bacterial strain differences) or impurities. Resolve by:

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing.
  • Purity Validation : Ensure >95% purity via LC-MS and elemental analysis.
  • SAR Studies : Systematically vary substituents (e.g., propargyl vs. phenyl groups) to isolate activity trends. For example, propargyl derivatives show superior activity against Gram-positive bacteria due to enhanced lipophilicity .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions. The thiazolone ring forms hydrogen bonds with catalytic residues (e.g., Tyr-105 in E. coli FabH), while the propargyl group occupies hydrophobic pockets. Validate predictions with SPR assays to measure binding kinetics (e.g., KdK_d values) .

Q. How can analytical methods be developed to quantify trace impurities in synthesized batches?

  • Methodological Answer : Develop a UPLC-MS/MS method:

  • Column : BEH C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile Phase : 0.1% formic acid in water and acetonitrile.
  • Detection : MRM mode for target ion (m/z 195.1 → 122.1) and impurities (e.g., unreacted propargylamine, m/z 69.1 → 41.0). Validate via ICH guidelines (LOQ ≤ 0.1%) .

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